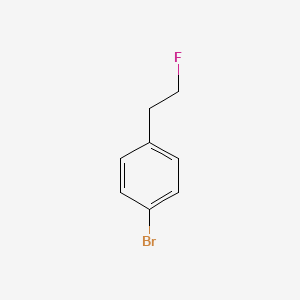

1-bromo-4-(2-fluoroethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Bromo-4-(2-fluoroethyl)benzene is an organic compound with the molecular formula C8H8BrF. It is a derivative of benzene, where a bromine atom and a fluoroethyl group are substituted at the para positions. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-fluoroethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(2-fluoroethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-4-(2-fluoroethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to yield hydrocarbons.

Coupling Reactions: It is often used in palladium-catalyzed coupling reactions such as Suzuki and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in polar solvents like ethanol or water.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

Substitution: 4-(2-fluoroethyl)phenol, 4-(2-fluoroethyl)benzonitrile.

Oxidation: 4-(2-fluoroethyl)benzaldehyde, 4-(2-fluoroethyl)benzoic acid.

Reduction: 4-(2-fluoroethyl)toluene.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-(2-fluoroethyl)benzene has diverse applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of novel drug candidates, particularly in the synthesis of fluorinated aromatic compounds which often exhibit enhanced biological activity.

Material Science: It is utilized in the preparation of advanced materials such as liquid crystals and polymers with specific electronic properties.

Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.

Wirkmechanismus

The mechanism of action of 1-bromo-4-(2-fluoroethyl)benzene involves its interaction with various molecular targets. The presence of the bromine and fluoroethyl groups allows it to participate in specific binding interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to changes in cellular processes. The compound’s effects are often mediated through pathways involving halogen bonding and hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4-fluorobenzene: Lacks the ethyl group, making it less versatile in certain synthetic applications.

4-Bromophenethyl bromide: Contains an additional bromine atom, which can lead to different reactivity and applications.

(1-Bromo-2,2,2-trifluoroethyl)benzene: Has a trifluoromethyl group instead of a fluoroethyl group, resulting in distinct chemical properties and uses.

Uniqueness: 1-Bromo-4-(2-fluoroethyl)benzene is unique due to the combination of the bromine and fluoroethyl groups, which confer specific reactivity and binding properties. This makes it particularly valuable in the synthesis of fluorinated aromatic compounds and in applications requiring selective halogenation .

Biologische Aktivität

1-Bromo-4-(2-fluoroethyl)benzene is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including toxicity, genotoxicity, and its role as a chemical intermediate in various applications.

Chemical Structure and Properties

This compound is a member of the bromobenzene family, characterized by the presence of both bromine and fluorine substituents on the benzene ring. Its molecular formula is C8H8BrF, with a molecular weight of approximately 215.05 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈BrF |

| Molecular Weight | 215.05 g/mol |

| Chemical Structure | Structure |

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In acute toxicity studies, the compound demonstrated a median lethal dose (LD50) of approximately 2,700 mg/kg in rats when administered via gavage. Observed symptoms at lethal doses included tremors, limpness, and significant weight loss .

Table 1: Toxicity Data Summary

| Study Type | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| Oral (Gavage) | 2,700 | Tremors, limpness, weight loss |

| Inhalation | 18,000 | Loss of righting reflex, lethargy, tremors |

Genotoxicity

Genotoxicity studies indicated that this compound may pose risks for DNA damage. In various assays, including the Ames test and micronucleus test, preliminary findings suggested potential mutagenic effects; however, further detailed studies are required to establish a definitive link .

Applications in Research and Industry

This compound is primarily utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it valuable in organic synthesis processes, such as the preparation of Grignard reagents and other fluorinated compounds.

Case Studies and Research Findings

Recent research has explored the use of halogenated compounds like this compound in medicinal chemistry. For example, it has been investigated for its potential as an anti-cancer agent due to its ability to modify biological pathways involved in cell proliferation and apoptosis.

Case Study: Antitumor Activity

A study focused on the modification of histone methylation pathways indicated that compounds similar to this compound could inhibit enzymes like LSD1 (lysine-specific demethylase 1), which are implicated in cancer progression . The inhibition of such pathways could lead to reduced tumor growth and improved therapeutic outcomes.

Eigenschaften

IUPAC Name |

1-bromo-4-(2-fluoroethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFMHMBKVUPPNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCF)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.